5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyrazine-2-carboxamide
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Description
This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as imidazopyrazines, which are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Molecular Structure Analysis
The molecular structure of similar compounds shows that the central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, which led to the formation of the correspondent compound .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques such as 1H-NMR and 13C-NMR .Mechanism of Action
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that pyrrolopyrazine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
The wide range of biological activities related to the pyrrolopyrazine scaffold suggests that multiple pathways could be affected .
Result of Action
The wide range of biological activities exhibited by compounds with a similar pyrrolopyrazine scaffold suggests that they could have diverse molecular and cellular effects .
Future Directions
Properties
IUPAC Name |
5-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-11-8-21-14(10-20-11)16(23)22-9-13-15(19-7-6-18-13)12-2-4-17-5-3-12/h2-8,10H,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKWGNHIGSVKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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